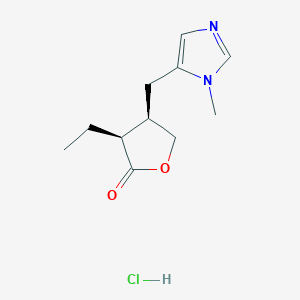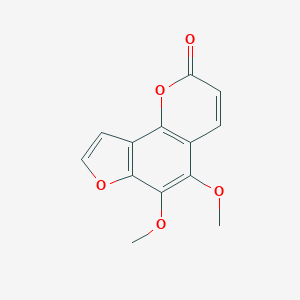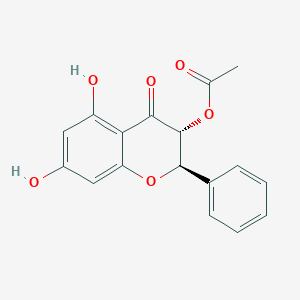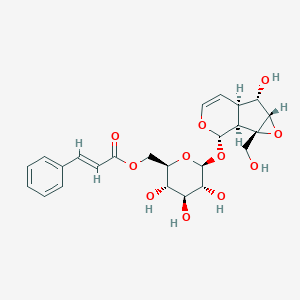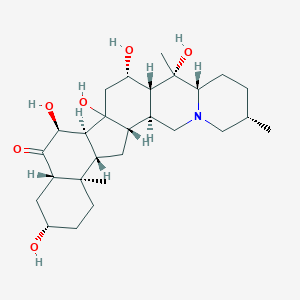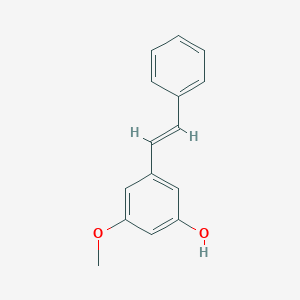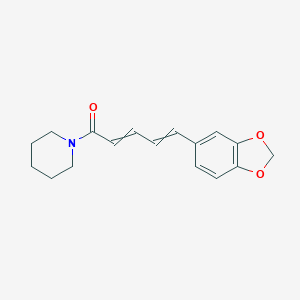
Lupiwighteone
Overview
Description
Lupiwighteone (Lup) is a natural isoflavone that is widely found in wild-growing plants . It has been reported to have antioxidant, antimicrobial, and anticancer effects .
Synthesis Analysis
The synthesis of Lupiwighteone involves an isoflavonoid-specific prenyltransferase from Lupinus albus, designated as LaPT1 . The enzyme prenylates the isoflavone genistein at the B-ring 3′ position to produce isowighteone .Molecular Structure Analysis
Lupiwighteone is an isoflavone with a molecular weight of 338.35 and a chemical formula of C20H18O5 .Chemical Reactions Analysis
The key chemical reaction in the synthesis of Lupiwighteone involves the prenylation of the isoflavone genistein . This reaction is catalyzed by the enzyme LaPT1 .Scientific Research Applications
Anticancer and Cancer Preventive Effects in Human Neuroblastoma Cells : A study found that Lupiwighteone can inhibit the growth of SH-SY5Y neuroblastoma cells in a concentration- and time-dependent manner. It induces G2/M phase arrest and affects cyclin and cyclin-dependent kinase expressions. It also influences mitochondrial membrane potential, increases intracellular reactive oxygen species, and activates apoptosis-related proteins. This study suggests that Lupiwighteone could have potential applications in treating neuroblastoma (Ren et al., 2015).
Effects on Human Breast Cancer Cells : Another study explored the effects of Lupiwighteone on MCF-7 and MDA-MB-231 breast cancer cells. The research demonstrated that Lupiwighteone induces caspase-dependent and -independent apoptosis in these cells and inhibits the PI3K/Akt/mTOR signaling pathway. This indicates its potential as a therapeutic agent for breast cancer (Won & Seo, 2019).
Anticancer and Antiangiogenesis Potential in Prostate Cancer : Lupiwighteone has shown anticancer and antiangiogenic activities in DU-145 prostate cancer cells and human umbilical vein endothelial cells (HUVEC). It inhibits cell growth, induces cell cycle arrest and apoptosis, and affects mitochondrial membrane potential and intracellular reactive oxygen species (Ren et al., 2015).
Natural Occurrence and Variability : A study on Glycyrrhiza glabra found that lupiwighteone is present in the leaves of plants growing in certain geographic regions, indicating the importance of plant source and geographical variation in its natural occurrence (Hayashi et al., 1996).
Chemical Synthesis : Research has been conducted on the synthesis of Lupiwighteone, including a study that utilized the para-Claisen–Cope rearrangement as a key step in its synthesis (Al-Maharik & Botting, 2003).
Induction of Isoflavonoids in Plant Responses : Lupiwighteone was identified as one of the isoflavonoids induced in Pueraria lobata stems treated with copper chloride, suggesting a role in plant defense mechanisms (Hakamatsuka et al., 1991).
Mechanism of Action
Target of Action
Lupiwighteone, an isoflavone widely present in wild-growing plants , primarily targets the PI3K/Akt/mTOR pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target for anticancer therapies .
Mode of Action
Lupiwighteone interacts with its targets by inhibiting the PI3K/Akt/mTOR pathway . This inhibition leads to the induction of both caspase-dependent and -independent apoptosis in human breast cancer cells . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining cellular homeostasis and eliminating cancer cells.
Biochemical Pathways
By inhibiting the PI3K/Akt/mTOR pathway, Lupiwighteone affects a series of downstream biochemical pathways. The inhibition leads to an upregulation of Bax, cytochrome c, caspase-3, and PARP-1 protein expressions, and a downregulation of Bcl-2, procaspase-9, and p-Akt protein expressions . These changes trigger apoptosis, leading to the death of cancer cells .
Result of Action
The primary result of Lupiwighteone’s action is the induction of apoptosis in cancer cells . It shows cytotoxicity towards various cell lines, especially on DU-145 cells and SGC-7901 cells . It also induces cell cycle arrest in DU-145 cells . These effects contribute to its anticancer activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCCASGFIOIXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132953 | |
| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lupiwighteone | |
CAS RN |
104691-86-3 | |
| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104691-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lupiwighteone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5W46B3BUM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lupiwighteone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Lupiwighteone and where is it found?
A1: Lupiwighteone is a prenylated isoflavone, a type of naturally occurring compound found in various plant species. It has been identified in plants like Glycyrrhiza glabra (licorice), various Lupinus species (lupins), and Lotus pedunculatus. [, ]
Q2: What are the reported biological activities of Lupiwighteone?
A2: Lupiwighteone has demonstrated potential in various biological assays. Studies indicate it possesses antioxidant and antimicrobial properties. [] Importantly, research suggests it may have antitumor activity, specifically demonstrating cytotoxic effects against human prostate carcinoma cells (DU-145). []
Q3: How does Lupiwighteone exert its antitumor effects?
A3: Research suggests that Lupiwighteone targets multiple pathways in DU-145 prostate cancer cells. It appears to induce cell cycle arrest and apoptosis, which is programmed cell death. [] This is supported by evidence of mitochondrial membrane potential loss and increased intracellular reactive oxygen species (ROS) levels upon Lupiwighteone treatment. []
Q4: Are there any molecular targets of Lupiwighteone identified in antitumor studies?
A4: Yes, Lupiwighteone treatment in DU-145 cells has been linked to altered protein expression. It appears to upregulate pro-apoptotic proteins like Bax, cytochrome c, caspase-3, and PARP-1. [] Concurrently, it downregulates anti-apoptotic protein Bcl-2 and proteins involved in cell survival and growth, such as procaspase-9 and p-Akt. [] These findings point towards a mechanism involving the intrinsic apoptotic pathway.
Q5: Does Lupiwighteone impact angiogenesis?
A5: Preliminary evidence suggests that Lupiwighteone might possess antiangiogenic properties. In vitro studies using human umbilical vein endothelial cells (HUVECs) show that Lupiwighteone inhibits their growth. [] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, implying Lupiwighteone's potential to suppress tumor development through multiple mechanisms.
Q6: What is the chemical structure of Lupiwighteone?
A6: Lupiwighteone is a prenylated isoflavone, meaning it has an isoflavone core structure with an additional prenyl group attached. Its chemical name is 5,7,4'-trihydroxy-8-(3,3-dimethylallyl)isoflavone. []
Q7: What are some of the methods used to synthesize Lupiwighteone?
A7: Lupiwighteone has been chemically synthesized using various methods. One approach involves a palladium-catalyzed coupling reaction to introduce the prenyl group to the isoflavone core, followed by catalytic hydrogenation and dehydration steps. [, ] Another method utilizes a para-Claisen–Cope rearrangement as a key step in the synthesis. [, ]
Q8: What other compounds are often found alongside Lupiwighteone in plant extracts?
A8: Lupiwighteone is frequently found alongside other isoflavones and flavonoids in plants. These include compounds like wighteone, luteone, genistein, formononetin, and various others, depending on the specific plant species. [, , ] Additionally, triterpenoids, steroids, and other classes of natural products may also be present.
Q9: Are there any analytical techniques used to identify and quantify Lupiwighteone?
A9: Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize and confirm the structure of Lupiwighteone. [, ] High-performance liquid chromatography (HPLC) coupled with UV detection or MS is a standard technique for quantification, particularly in complex mixtures like plant extracts. [, ]
Q10: Has Lupiwighteone been tested in any animal models of disease?
A10: While specific studies on Lupiwighteone's effects in animal models are limited in the provided literature, one study using a mouse model of ischemic stroke showed that a traditional Chinese medicine formulation containing Lupiwighteone reduced cerebral infarction volume. [] This suggests potential neuroprotective effects, but further research is needed to confirm this and explore its mechanism of action.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



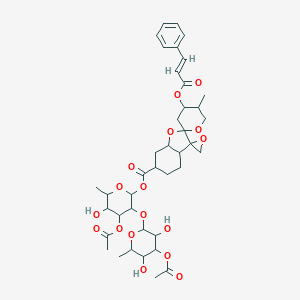

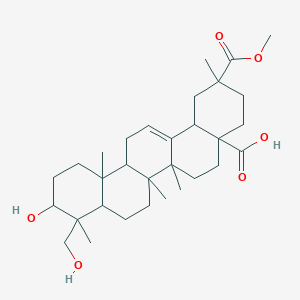
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
